![molecular formula C8H8BrF3N2 B15147593 {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine CAS No. 887596-24-9](/img/structure/B15147593.png)
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine is an organic compound that features a bromine atom, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group and subsequent hydrazine formation. One common method involves the bromination of 4-(trifluoromethyl)benzyl alcohol to form 2-bromo-4-(trifluoromethyl)benzyl bromide. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylhydrazine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Phenylmethylhydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine involves its interaction with molecular targets through its functional groups. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)phenol
- 2-Bromo-4’-(trifluoromethyl)acetophenone
Uniqueness
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, combined with a hydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
887596-24-9 |
|---|---|
分子式 |
C8H8BrF3N2 |
分子量 |
269.06 g/mol |
IUPAC 名称 |
[2-bromo-4-(trifluoromethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H8BrF3N2/c9-7-3-6(8(10,11)12)2-1-5(7)4-14-13/h1-3,14H,4,13H2 |
InChI 键 |
LSHIGWDSPMTHLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
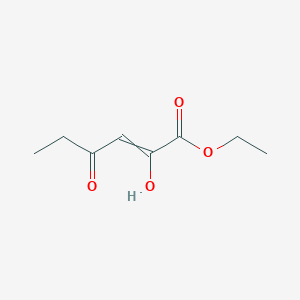
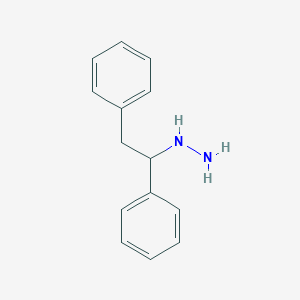
![N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine](/img/structure/B15147530.png)
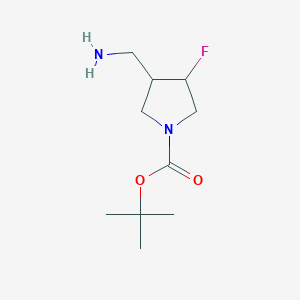
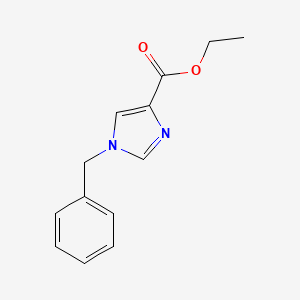
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B15147546.png)
![3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid](/img/structure/B15147554.png)
![5-(2-nitrophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B15147570.png)
![5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)
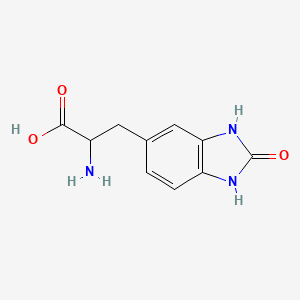
![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)
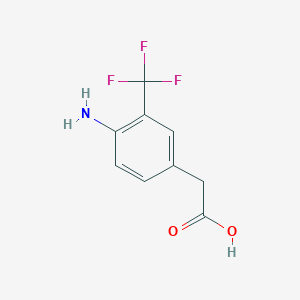
![{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B15147601.png)
